

2,2-Diiodobutane: A Technical Guide to Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Diiodobutane

Cat. No.: B13468714

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and reactivity of **2,2-diiodobutane**, a geminal diiodide of significant interest in organic synthesis. This document outlines its known chemical and physical characteristics, explores its reactivity in key organic transformations, and presents a generalized protocol for its synthesis, serving as a valuable resource for professionals in research and development.

Core Chemical Properties

2,2-Diiodobutane (CAS No. 29443-50-3) is a halogenated hydrocarbon with the molecular formula $C_4H_8I_2$.^{[1][2]} As a geminal dihalide, its two iodine atoms are attached to the same carbon atom, a structural feature that imparts unique reactivity.^[3] While specific experimental data for some physical properties of **2,2-diiodobutane** are not readily available in the cited literature, the fundamental properties are summarized below.

Property	Value	Reference
CAS Number	29443-50-3	[1] [2]
Molecular Formula	C ₄ H ₈ I ₂	[1] [2]
Molecular Weight	309.92 g/mol	[1] [2]
IUPAC Name	2,2-diiodobutane	[2]
SMILES	CCC(C)(I)I	[2]
InChI Key	LGXRSMGEDJRTSC- UHFFFAOYSA-N	[3]
Physical State	Assumed to be a liquid at room temperature	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Expected to be insoluble in water	

Reactivity and Synthetic Applications

The reactivity of **2,2-diiodobutane** is primarily dictated by the presence of two iodine atoms on a single, sterically hindered secondary carbon. The carbon-iodine bonds are relatively weak, making them excellent leaving groups and susceptible to homolytic cleavage.[\[3\]](#) This allows **2,2-diiodobutane** to participate in a variety of transformations, including nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution and Elimination

2,2-Diiodobutane can undergo nucleophilic substitution reactions, with competition between S_n1 and S_n2 pathways possible.[\[3\]](#) However, due to the sterically hindered nature of the secondary carbon and the presence of two good leaving groups, elimination reactions are often the predominant pathway.[\[3\]](#)

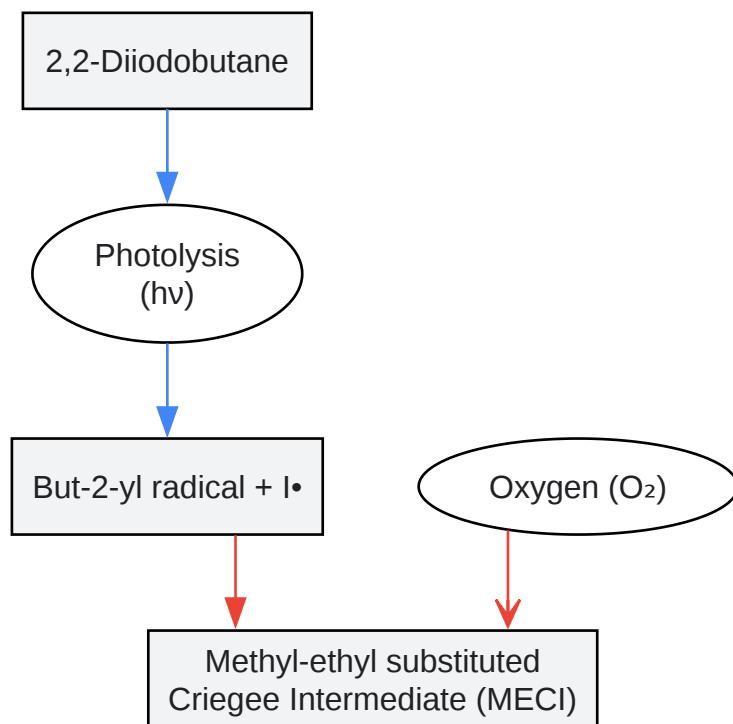
Radical Reactions

The weak C-I bonds in **2,2-diiodobutane** make it a useful precursor for generating radical intermediates.^[3] Homolytic cleavage, induced by radical initiators or photolysis, can form a but-2-yl radical. This radical can then undergo further transformations, such as a 1,2-migration of the remaining iodine atom to form a more stable radical intermediate, or participate in intermolecular reactions like addition to alkenes and alkynes.^[3]

Generation of Criegee Intermediates

A significant application of **2,2-diiodobutane** is as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate ($\text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)\text{OO}$).^[3] Criegee intermediates are key transient species in the atmospheric ozonolysis of alkenes. In a laboratory setting, photolysis of a gas mixture containing **2,2-diiodobutane** and oxygen allows for the formation and subsequent study of these important atmospheric species.^[3]

The logical workflow for the generation of the Criegee intermediate from **2,2-diiodobutane** is depicted below.



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Caption: Generation of a Criegee Intermediate from **2,2-diiodobutane**.

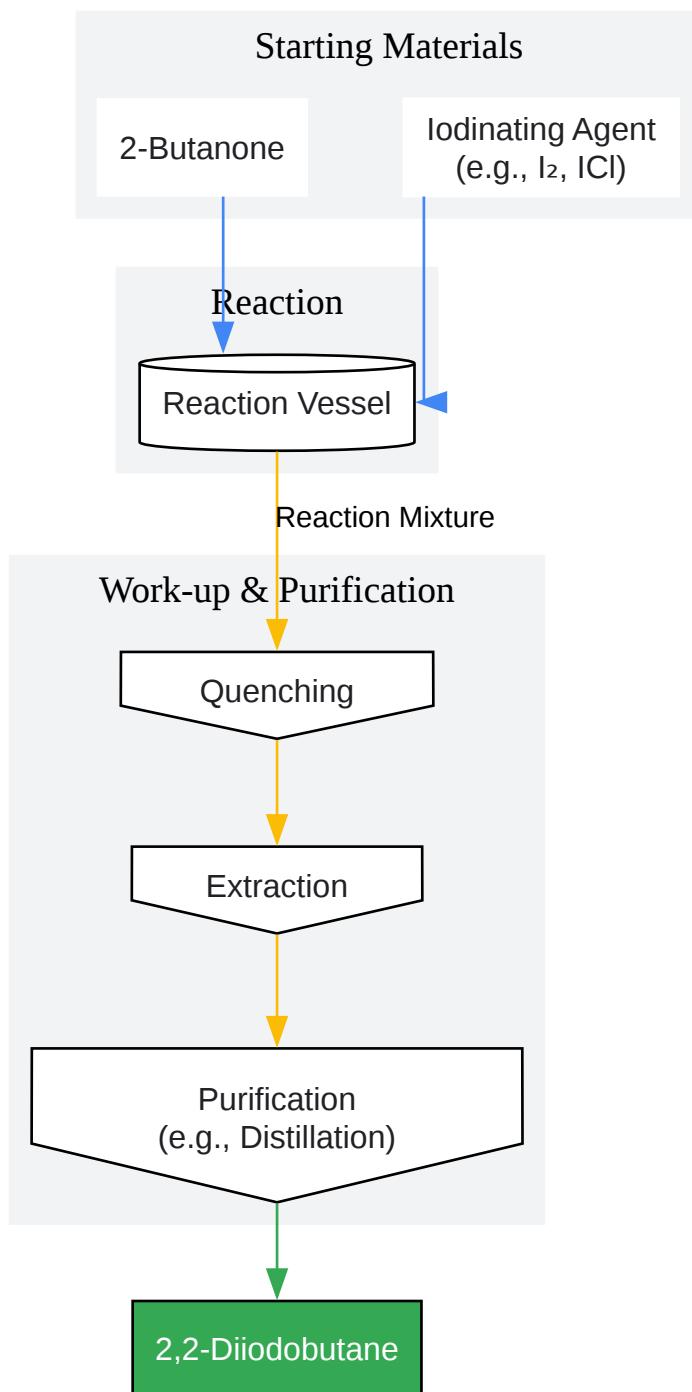
Experimental Protocols

Detailed experimental protocols for the synthesis of **2,2-diiodobutane** are not readily available in the surveyed literature. However, a general method for the synthesis of geminal diiodides involves the reaction of a ketone with a suitable iodinating agent.

Generalized Synthesis of **2,2-Diiodobutane** from **2-Butanone**

The synthesis of **2,2-diiodobutane** can be conceptually approached through the direct iodination of 2-butanone. This transformation would likely involve the use of an iodinating agent in the presence of a catalyst or promoter. An alternative modern approach is electrosynthesis, where an electric current is used to generate a reactive iodinating species *in situ* from a source of iodide ions.

The logical workflow for a potential synthesis is outlined below.



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Caption: Generalized workflow for the synthesis of **2,2-diiodobutane**.

Disclaimer: This is a generalized protocol. The specific reagents, reaction conditions (temperature, time), and purification methods would need to be determined through

experimental investigation and a thorough review of related literature for the iodination of ketones.

Safety Information

2,2-Diiodobutane is classified as a combustible liquid and is harmful if swallowed.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be worn when handling this compound, and all work should be conducted in a well-ventilated fume hood.

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